Sertraline(1+) -

Sertraline(1+)

Catalog Number: EVT-1558431
CAS Number:
Molecular Formula: C17H18Cl2N+
Molecular Weight: 307.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sertraline(1+) is an ammonium ion resulting from the protonation of the amino group of sertraline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a sertraline.
Synthesis Analysis

Methods

Sertraline can be synthesized through several methods, with reductive amination being a prominent approach. The synthesis typically begins with 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone. This compound undergoes a reaction with monomethylamine in the presence of a catalyst (such as palladium on carbon) under controlled conditions to yield sertraline.

Technical Details

  1. Reagents: The synthesis involves using methanol as a solvent and requires careful control of temperature and pressure.
  2. Process: The reaction mixture is usually stirred at elevated temperatures (around 50–100 °C) for several hours to ensure complete conversion of reactants to products.
  3. Purification: Post-reaction, the product is purified through crystallization techniques to isolate sertraline from byproducts.
Molecular Structure Analysis

Structure

Sertraline has a complex molecular structure characterized by a naphthalene core substituted with a dichlorophenyl group and a methylamine side chain. Its molecular formula is C17H17Cl2N.

Data

  • Molecular Weight: Approximately 306.24 g/mol.
  • Structural Features: The presence of chlorine atoms enhances the lipophilicity of the molecule, aiding its ability to cross biological membranes.
Chemical Reactions Analysis

Reactions

Sertraline participates in various chemical reactions, primarily those involving its amine group. These include:

  • Reversible Binding: Sertraline binds reversibly to the serotonin transporter, inhibiting serotonin reuptake.
  • Hydrogenation: Under specific conditions, sertraline can undergo hydrogenation reactions that modify its functional groups.

Technical Details

The synthesis process often involves monitoring reaction progress via high-performance liquid chromatography (HPLC) or gas chromatography to ensure high purity levels of the final product.

Mechanism of Action

The mechanism by which sertraline exerts its therapeutic effects primarily involves the inhibition of serotonin reuptake in the synaptic cleft. By blocking the serotonin transporter, sertraline increases the availability of serotonin, enhancing neurotransmission and elevating mood.

Process

  1. Binding: Sertraline binds to the serotonin transporter with high affinity.
  2. Inhibition: This binding inhibits the reabsorption of serotonin into presynaptic neurons.
  3. Increased Serotonin Levels: Elevated serotonin levels in the synaptic cleft lead to improved mood and reduced symptoms of depression and anxiety.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sertraline is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in methanol and ethanol but has limited solubility in water.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating it behaves as a weak base.
  • Stability: Sertraline is stable under standard storage conditions but should be protected from light and moisture to maintain efficacy.
Applications

Sertraline's primary application is in psychiatry as an antidepressant for treating major depressive disorder, anxiety disorders, panic disorder, and obsessive-compulsive disorder. It has also been investigated for use in other conditions such as post-traumatic stress disorder and premenstrual dysphoric disorder.

Scientific Uses

Research continues into sertraline's mechanisms and potential applications beyond traditional psychiatric uses, including studies on its effects on neuroplasticity and inflammation in neurological conditions.

Introduction to Sertraline: Historical Context and Pharmacological Classification

Evolution of Sertraline as a Selective Serotonin Reuptake Inhibitor (SSRI)

Sertraline (chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine) emerged from Pfizer's research laboratories in the late 1970s as part of a structured effort to develop antidepressants with improved safety profiles relative to first-generation tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). Its development was rooted in the "serotonin hypothesis" of depression, which proposed that enhancing synaptic serotonin availability could alleviate depressive symptoms. Unlike earlier non-selective antidepressants that affected multiple neurotransmitter systems—leading to anticholinergic, cardiovascular, and sedative side effects—sertraline was engineered specifically to inhibit serotonin reuptake with high selectivity. This mechanistic precision reduced off-target binding, minimizing adverse effects associated with norepinephrine or dopamine modulation [1] [3].

The compound’s discovery involved systematic modification of the phenoxyphenylamine structure of earlier antidepressants like zimelidine. Researchers introduced a dichlorophenyl group tethered to a naphthalenamine core, optimizing steric and electronic properties for enhanced serotonin transporter (SERT) affinity. In vitro studies confirmed sertraline's potency, with a half-maximal inhibitory concentration (IC₅₀) of ~0.2 nM for SERT, compared to IC₅₀ values >100 nM for norepinephrine and dopamine transporters. In vivo models demonstrated antidepressant efficacy in behavioral despair tests (e.g., forced swim test), supporting clinical advancement [3] [6]. Sertraline received FDA approval in 1991 under the brand name Zoloft, becoming the seventh SSRI commercialized globally. Its designation as an essential medicine by the World Health Organization (WHO) in 2008 underscored its therapeutic significance [2] [10].

Structural and Functional Differentiation Within the SSRI Class

Sertraline’s molecular structure confers distinct pharmacodynamic and pharmacokinetic properties relative to other SSRIs. Its cis-1,2,3,4-tetrahydronaphthalen-1-amine scaffold, substituted at C4 with a 3,4-dichlorophenyl moiety, creates a stereochemical configuration critical for activity. The (1S,4S) enantiomer exhibits 50-fold greater SERT affinity than its (1R,4R) counterpart, justifying its clinical use as a single enantiomer [3] [6]. This contrasts with fluoxetine or citalopram, which are racemic mixtures where one enantiomer contributes disproportionately to efficacy.

  • Dichlorophenyl Group: The electron-withdrawing chlorine atoms enhance binding to SERT’s hydrophobic pocket via van der Waals interactions, increasing potency. This group also reduces metabolic oxidation, extending half-life (~26 hours) compared to paroxetine (~16 hours) [3] [9].
  • N-Methylaminotetralin System: Unlike the linear propylamine chains in fluoxetine or sertraline’s heterocyclic amines (e.g., paroxetine’s piperidine), sertraline’s rigid tetralin ring enforces a specific conformation that stabilizes SERT interactions. This may explain its moderate inhibition of dopamine reuptake (IC₅₀ ~25 nM), a feature absent in most SSRIs [3] [10].
  • Sigma-1 Receptor Affinity: Sertraline binds to sigma-1 receptors (Ki ~30–60 nM), implicated in neuroplasticity and cellular stress response. Fluoxetine and paroxetine lack significant sigma activity, potentially differentiating sertraline’s effects in anxiety disorders [3].

Table 1: Structural and Pharmacological Comparison of Key SSRIs [3] [6] [10]

SSRICore StructureSERT IC₅₀ (nM)DAT/NET AffinityNotable Off-Target Binding
SertralineDichlorophenyl-tetralin0.15–0.3Moderate DATSigma-1 receptors
FluoxetineTrifluoromethylphenoxy-phenylpropylamine0.8–1.2None5-HT₂C receptors
ParoxetinePiperidinyl-phenylpiperidine0.13–0.5NoneMuscarinic receptors
CitalopramPhthalane isobenzofuran1.0–1.5NoneHistamine H₁ receptors

Metabolically, sertraline undergoes N-demethylation via CYP2B6 and CYP2C19 to desmethylsertraline, which retains weak SERT affinity (IC₅₀ >100 nM). This contrasts with fluoxetine, whose metabolite norfluoxetine is equipotent to the parent drug. Sertraline’s linear pharmacokinetics and minimal CYP2D6 inhibition (unlike paroxetine or fluoxetine) reduce drug-drug interaction risks [3] [10].

Regulatory Milestones and Global Adoption Patterns

Sertraline’s regulatory journey began with FDA approval for major depressive disorder (MDD) in 1991. Subsequent indications expanded its therapeutic profile:

  • 1996: Approval for pediatric obsessive-compulsive disorder (OCD), making it the first SSRI authorized for children in the U.S.
  • 1999: Indication for panic disorder.
  • 2003: Approval for post-traumatic stress disorder (PTSD) and social anxiety disorder (SAD) [1] [9].

Its inclusion on the WHO Model List of Essential Medicines in 2008 validated its global public health value. Patent expirations (2006 in the U.S.) accelerated generic adoption, with sertraline becoming the most prescribed psychotropic medication in the U.S. by 2016 and ranking 11th among all medications in 2022 (>39 million prescriptions) [2] [7]. Adoption patterns reveal regional variations:

  • Iran: A 2025 analysis of 8.9 million antidepressant prescriptions showed sertraline as the dominant SSRI (24.65% of total AD prescriptions), reflecting its cost-effectiveness in emerging markets [7].
  • Australia: Sertraline consistently ranked among the top 10 most prescribed medications from 2017–2023 [2].
  • Environmental Impact: Detection in marine organisms (e.g., via wastewater effluent) prompted ecological toxicity labeling (GHS H400: "Very toxic to aquatic life") [6].

Table 2: Global Prescription Trends for Sertraline (2021–2024) [2] [7]

RegionPrescription VolumeMarket PositionNotable Trends
United States>39 million (2022)11th most prescribed drugGeneric dominance post-2006
Iran24.65% of all ADs (2025)Leading SSRI66% female utilization
AustraliaTop 10 (2017–2023)Most common psychotropicSteady annual increase

Regulatory agencies have issued specific use restrictions, such as avoiding concomitant use with MAOIs or pimozide due to serotonin syndrome and QT-prolongation risks. However, its cardiac safety profile remains favorable compared to citalopram, which carries dose-dependent QT warnings [1] [10].

Properties

Product Name

Sertraline(1+)

IUPAC Name

[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylazanium

Molecular Formula

C17H18Cl2N+

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/p+1/t12-,17-/m0/s1

InChI Key

VGKDLMBJGBXTGI-SJCJKPOMSA-O

SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Isomeric SMILES

C[NH2+][C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.